1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine
Overview
Description
1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine is a chemical compound characterized by the presence of two 4,6-dichloropyridin-3-yl groups connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine typically involves the reaction of 4,6-dichloropyridine derivatives with appropriate reagents to form the desired methanimine linkage. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the methanimine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine involves its interaction with molecular targets, such as enzymes or receptors, through its pyridine rings and methanimine linkage. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)propan-1-one: A related compound with a similar pyridine structure but different functional groups.
4,6-Dichloropyridin-3-ol: Another related compound with hydroxyl groups instead of methanimine linkage.
2,6-Dichloropyridin-3-yl derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine is unique due to its specific methanimine linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4N4/c13-9-1-11(15)17-3-7(9)5-19-20-6-8-4-18-12(16)2-10(8)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFSTFZPQWYXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=NN=CC2=CN=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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